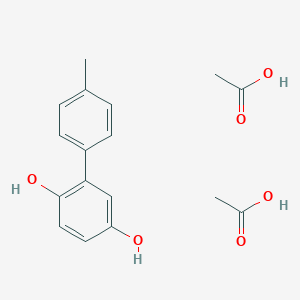
Acetic acid;2-(4-methylphenyl)benzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-(4-methylphenyl)benzene-1,4-diol is a chemical compound with the molecular formula C15H14O3. This compound is characterized by the presence of an acetic acid group attached to a benzene ring, which is further substituted with a 4-methylphenyl group and two hydroxyl groups at positions 1 and 4. This structure imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(4-methylphenyl)benzene-1,4-diol typically involves the reaction of 4-methylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the acetic anhydride acts as the electrophile, and the 4-methylphenol serves as the nucleophile. The reaction conditions generally include heating the mixture to a temperature of around 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-(4-methylphenyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-(4-methylphenyl)benzene-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;2-(4-methylphenyl)benzene-1,4-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dihydroxy-1,4-benzenediacetic acid: Similar structure with two hydroxyl groups and two acetic acid groups.
4-Methylphenylacetic acid: Contains a 4-methylphenyl group attached to an acetic acid moiety.
2,5-Dihydroxybenzoic acid: Contains two hydroxyl groups and a carboxylic acid group on a benzene ring.
Uniqueness
Acetic acid;2-(4-methylphenyl)benzene-1,4-diol is unique due to the presence of both an acetic acid group and a 4-methylphenyl group on the benzene ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
70864-52-7 |
|---|---|
Molekularformel |
C17H20O6 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
acetic acid;2-(4-methylphenyl)benzene-1,4-diol |
InChI |
InChI=1S/C13H12O2.2C2H4O2/c1-9-2-4-10(5-3-9)12-8-11(14)6-7-13(12)15;2*1-2(3)4/h2-8,14-15H,1H3;2*1H3,(H,3,4) |
InChI-Schlüssel |
OPZCUDWKTNMJKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)O)O.CC(=O)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Dioxaspiro[4.4]non-8-en-7-amine](/img/structure/B14457366.png)
![1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B14457380.png)
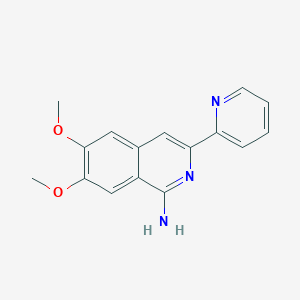

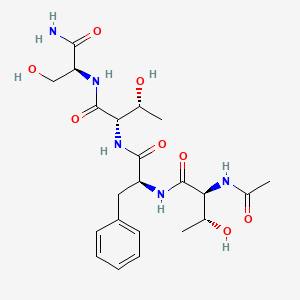
![1,3-Dioxo-2-benzofuran-5-carboxylic acid;2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B14457392.png)
![[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate](/img/structure/B14457396.png)
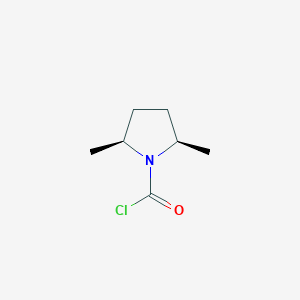

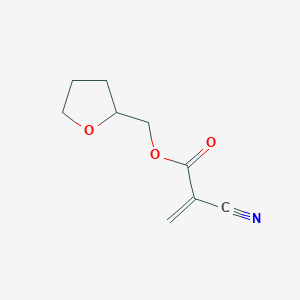
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(phenylmethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14457435.png)
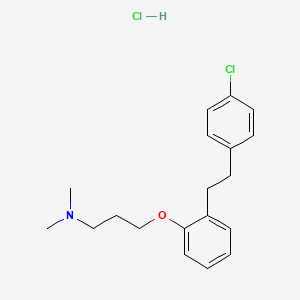
![7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14457450.png)
